1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid
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Overview
Description
1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid is a complex organic compound that features a tetrahydrofuran ring attached to an imidazole ring through a methylene bridge, with a carboxylic acid functional group at the 5-position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and subsequent hydrogenation-cyclization to generate the tetrahydrofuran moiety . The imidazole ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and reaction conditions are carefully selected to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydrofuran ring can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Introduction of various functional groups at the methylene bridge.
Scientific Research Applications
1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The tetrahydrofuran moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
- 1-((Tetrahydrofuran-2-yl)methyl)-1H-pyrazole-4-carboxylic acid
- (S)-1-(tetrahydrofuran-2-yl)methyl methanesulfonate
Comparison: 1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid is unique due to the presence of both tetrahydrofuran and imidazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Biological Activity
1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-5-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a carboxylic acid functional group at the 5-position of the imidazole ring, which is pivotal for its chemical reactivity and biological interactions. Its molecular formula is C9H12N2O3 with a molecular weight of approximately 196.20 g/mol. The presence of the tetrahydrofuran ring enhances its binding affinity to biological targets, potentially modulating enzyme and receptor activities.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been shown to interact with various bacterial and fungal strains, inhibiting their growth through mechanisms that may involve disruption of cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound also demonstrates promising anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines, particularly those derived from hematological malignancies. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The imidazole ring's nitrogen atoms can participate in hydrogen bonding with enzymes or receptors, while the carboxylic acid group may facilitate ionic interactions essential for binding affinity. The tetrahydrofuran moiety may further stabilize these interactions, enhancing the compound's efficacy .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally related compounds is presented in the table below:
Compound Name | CAS Number | Key Features |
---|---|---|
1-((Tetrahydrofuran-2-yl)methyl)-1H-imidazole-4-carboxylic acid | 1368609-93-1 | Different carboxylic position (4-position) affects reactivity and biological activity. |
1-(Tetrahydrofuran-2-ylcarbonyl)-1H-imidazole | 1005197-73-8 | Lacks the carboxylic acid group; primarily used as an intermediate in synthesis. |
Sodium 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate | Not specified | A sodium salt form that may exhibit different solubility and reactivity characteristics. |
Study on Anticancer Activity
A significant study evaluated the anticancer effects of this compound on various cancer cell lines. The results revealed that this compound exhibited selective cytotoxicity towards T-cell lymphoblastic leukemia cells, with half-maximal inhibitory concentration (IC50) values as low as 9 nM, indicating potent anticancer activity .
Antimicrobial Efficacy Assessment
Another study focused on the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, suggesting effective antibacterial action comparable to standard antibiotics.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
3-(oxolan-2-ylmethyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c12-9(13)8-4-10-6-11(8)5-7-2-1-3-14-7/h4,6-7H,1-3,5H2,(H,12,13) |
InChI Key |
ALZMDNNQKXBNDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C=NC=C2C(=O)O |
Origin of Product |
United States |
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